2-Methyl-2-propoxypropan-1-ol
Overview
Description
2-Methyl-2-propoxypropan-1-ol is an organic compound with the molecular formula C7H16O2. It is a tertiary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to three other carbon atoms. This compound is known for its applications in various chemical processes and industries due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-2-propoxypropan-1-ol can be synthesized through the reaction of 2-methylpropene with propylene oxide in the presence of an acid catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The process is optimized for efficiency, with careful monitoring of reaction parameters such as temperature, pressure, and catalyst concentration.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes or other reduced derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reaction with hydrogen halides (HX) can yield alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydrogen halides (HX) under reflux conditions.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alkanes.
Substitution: Alkyl halides.
Scientific Research Applications
2-Methyl-2-propoxypropan-1-ol has diverse applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis. Its unique structure makes it valuable in the synthesis of complex organic molecules.
Biology: The compound is used in the preparation of biological samples and as a reagent in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and active pharmaceutical ingredients (APIs).
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-2-propoxypropan-1-ol involves its interaction with various molecular targets. As a tertiary alcohol, it can participate in hydrogen bonding and other intermolecular interactions, influencing the properties of the compounds it reacts with. The pathways involved include nucleophilic substitution and elimination reactions, where the hydroxyl group plays a crucial role.
Comparison with Similar Compounds
2-Methyl-2-butanol: Another tertiary alcohol with similar properties but a different alkyl group.
2-Methyl-2-propanol: A simpler tertiary alcohol with a shorter carbon chain.
Uniqueness: 2-Methyl-2-propoxypropan-1-ol is unique due to its propoxy group, which imparts distinct chemical and physical properties compared to other tertiary alcohols. This makes it particularly useful in specific industrial and research applications where these properties are advantageous.
Properties
IUPAC Name |
2-methyl-2-propoxypropan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-4-5-9-7(2,3)6-8/h8H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGYCUCZXWEJNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(C)(C)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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